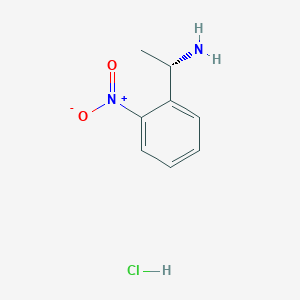
N,N-di-Boc-4-bromomethyl-phenylamine
Übersicht
Beschreibung
N,N-di-Boc-4-bromomethyl-phenylamine is a chemical compound that is widely used in scientific research. It is a derivative of phenylamine that has a bromomethyl group attached to it. The compound is also known as N,N-di-tert-butoxycarbonyl-4-bromomethyl-aniline. The chemical formula of this compound is C17H24BrNO2, and its molecular weight is 346.29 g/mol.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
Synthesis of Brominated BODIPYs
A study on the synthesis and characterization of mono- and di-brominated BODIPYs explored the impact of bromination on the photophysical, electrochemical properties, and antibacterial activity of these dyes. Bromination at specific positions on the BODIPY core resulted in significant shifts in absorption and emission spectra, indicating the potential of brominated compounds for applications in dye-sensitized devices and antibacterial agents (Prasannan et al., 2016).
Poly(arylamine)s Synthesis
The creation of poly(arylamine)s from BOC-substituted dibromo monomers showcased the utility of brominated intermediates in the development of polymers with unique electronic and optical properties. These polymers demonstrate potential applications in electronic devices due to their photoluminescent properties and ability to undergo specific redox reactions (Horie, Yamaguchi, & Yamamoto, 2006).
Chemical Properties and Reactivity
Native Chemical Ligation
The synthesis of erythro-N-Boc-β-mercapto-l-phenylalanine for native chemical ligation at phenylalanine positions highlights the role of brominated compounds in facilitating peptide and protein synthesis. This approach enables the production of complex peptides and proteins, crucial for biochemical research and drug development (Crich & Banerjee, 2007).
Reversible Intramolecular C-C Bond Formation
Studies on diboron compounds and their luminescence sensitivity toward light, leading to reversible color changes, showcase the application of brominated compounds in developing responsive materials. Such materials are of interest for sensors and switches in molecular electronics and photonics (Rao et al., 2008).
Environmental and Analytical Applications
- Bromine Isotope Ratio Analysis: The precise analysis of bromine isotope ratios in brominated organic compounds (BOCs) using gas chromatography and mass spectrometry techniques highlights the environmental applications of brominated compounds. This methodology aids in understanding the transformation and fate of BOCs in the environment, crucial for environmental monitoring and pollution studies (Zakon et al., 2016).
Eigenschaften
IUPAC Name |
tert-butyl N-[4-(bromomethyl)phenyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24BrNO4/c1-16(2,3)22-14(20)19(15(21)23-17(4,5)6)13-9-7-12(11-18)8-10-13/h7-10H,11H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQNIHGRLKDHWJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=CC=C(C=C1)CBr)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20650167 | |
| Record name | Di-tert-butyl [4-(bromomethyl)phenyl]-2-imidodicarbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20650167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
925889-68-5 | |
| Record name | Di-tert-butyl [4-(bromomethyl)phenyl]-2-imidodicarbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20650167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 925889-68-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



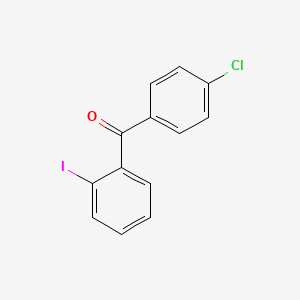
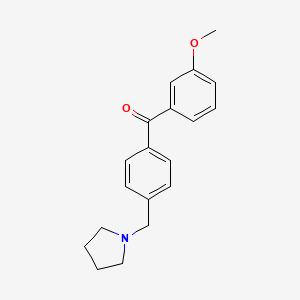




![2,4,7-Tribromobenzo[d]thiazole](/img/structure/B1604360.png)
![3-Bromo-1H-pyrrolo[2,3-B]pyridine-4-carbonitrile](/img/structure/B1604363.png)

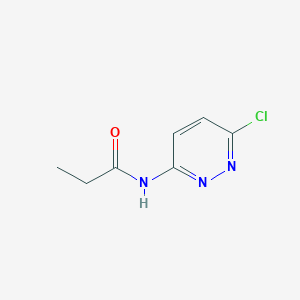
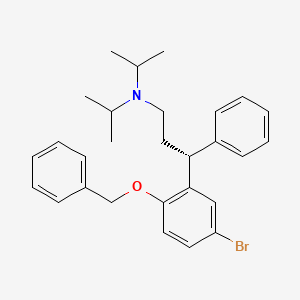
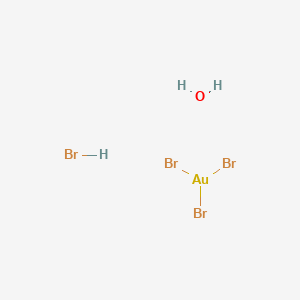
![[(4-methyl-1H-benzimidazol-2-yl)methoxy]acetic acid](/img/structure/B1604373.png)
